molecular formula C7H7F2N5S B2387434 5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-87-3

5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2387434
CAS No.: 1946817-87-3
M. Wt: 231.22
InChI Key: JIKYPIBEYLPARK-UHFFFAOYSA-N
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Description

5-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyrazole ring at position 5 and an amine group at position 2. The pyrazole moiety is further modified with a 2,2-difluoroethyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and influence intermolecular interactions . This compound belongs to a broader class of thiadiazole derivatives, which are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and agrochemical properties .

Properties

IUPAC Name

5-[1-(2,2-difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N5S/c8-5(9)3-14-2-4(1-11-14)6-12-13-7(10)15-6/h1-2,5H,3H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKYPIBEYLPARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole with thiosemicarbazide under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and thiadiazole rings.

    Reduction: Reduced forms of the nitro group, leading to amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives share a common 1,3,4-thiadiazole core but differ in substituents, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Substituents Synthesis Method Potential Applications Key Differences
5-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (Target) Pyrazole (4-position) with 2,2-difluoroethyl group; thiadiazole-2-amine Likely involves cyclocondensation of hydrazides with thiocyanates under acidic conditions Hypothesized antimicrobial/agrochemical use (based on analogs) Unique difluoroethyl group enhances lipophilicity and steric bulk
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine Pyrazole (3-position) with difluoromethyl group Supplier data suggests commercial availability; synthesis route unspecified Potential drug development (implied by supplier listings) Difluoromethyl substituent and pyrazole position alter electronic properties
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridine ring at position 5 Cyclocondensation of isonicotinoyl hydrazide with KSCN and H₂SO₄ Agrochemical applications (plant growth promotion observed in related compounds) Pyridine substitution introduces aromaticity and hydrogen-bonding capabilities
5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine Imidazole (nitro and methyl substituents) linked via methyl group Multi-step synthesis involving chloroacetyl chloride and cycloaddition Antimicrobial activity (inferred from nitroimidazole motifs) Nitro group enhances electrophilicity; imidazole adds hydrogen-bonding capacity

Key Insights from Comparative Analysis

Pyrazole vs. Pyridine/Imidazole: Pyrazole (in the target compound) offers a smaller steric profile than pyridine or imidazole, possibly enhancing binding specificity in biological targets .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine , involving cyclocondensation of hydrazides with thiocyanates .
  • In contrast, imidazole-linked derivatives require additional steps, such as chloroacetyl chloride-mediated cycloaddition .

The target compound’s difluoroethyl-pyrazole motif may balance metabolic stability and bioactivity, though experimental validation is needed.

Biological Activity

5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrazole moiety, contributing to its biological activity. Its molecular formula is C7H8F2N4SC_7H_8F_2N_4S with a molecular weight of 202.23 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have shown moderate to excellent antibacterial and antifungal activities against various strains:

CompoundBacterial StrainActivity (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus30 μg/mL
This compoundC. albicans28 μg/mL

These findings suggest that the compound could serve as a template for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A recent investigation demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects against cancer cell lines:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)3.3
HEK293T (Normal Human Cells)34.71
HCC827 (Lung Cancer)6.26

These results indicate that the compound can inhibit cancer cell proliferation effectively and may be a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers significantly. For example:

CompoundInhibition Rate (%)Reference
This compound70% at 50 μM

This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Antibacterial Study : A series of synthesized thiadiazole derivatives were tested against Pseudomonas aeruginosa and showed promising results with MIC values lower than standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : A study on various cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics .

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